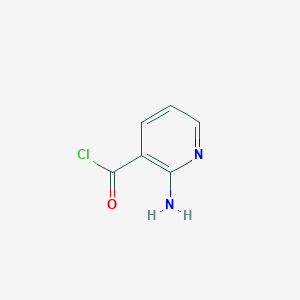

2-Aminonicotinoyl chloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biochemistry: Cholinium Amino Acid-Based Ionic Liquids

Summary of Application

2-Aminonicotinoyl chloride is utilized in the synthesis of cholinium amino acid-based ionic liquids (AAILs), which are known for their biocompatibility and potential as greener alternatives to traditional ionic liquids .

Methods of Application

The compound is reacted with cholinium derivatives to form AAILs. The reaction conditions are carefully controlled to ensure the formation of the desired ionic liquid with the appropriate amino acid anion .

Results and Outcomes

These AAILs have shown promise in various applications, including computational chemistry, electrochemistry, and medicine, due to their exceptional biocompatibility and physico-chemical properties .

Pharmaceutical Research: Nicotinic Acid Derivatives

Summary of Application

In pharmaceutical research, 2-Aminonicotinoyl chloride serves as a precursor for synthesizing nicotinic acid derivatives, which have applications in treating diseases like pneumonia and Alzheimer’s .

Methods of Application

The chloride is used to introduce the 2-aminonicotinoyl moiety into molecules, enhancing their pharmacological activity. This involves complex organic synthesis procedures under controlled laboratory conditions .

Results and Outcomes

Some derivatives have demonstrated efficacy against inflammatory conditions and pain, showing potential for inclusion in therapeutic drugs .

Chemical Synthesis: Protection of Amino Groups

Summary of Application

2-Aminonicotinoyl chloride is employed in organic synthesis for the protection of amino groups during complex reaction sequences .

Methods of Application

The chloride reacts with amino groups to form protected intermediates, which can then undergo further reactions without affecting the amino functionality. This step is crucial in multi-step synthesis protocols .

.

Material Science: Ionic Liquids in Material Fabrication

Summary of Application

In material science, 2-Aminonicotinoyl chloride is used to create ionic liquids that play a role in the fabrication of advanced materials .

Methods of Application

The chloride is incorporated into the design of ionic liquids that are then used as solvents or catalysts in the creation of new materials with unique properties .

Results and Outcomes

These materials have applications in various industries, including electronics and energy, where they contribute to the development of innovative products .

Industrial Applications: Green Solvents

Summary of Application

2-Aminonicotinoyl chloride contributes to the production of ionic liquids that are considered green solvents for industrial applications .

Methods of Application

The compound is synthesized and then used to formulate ionic liquids that replace more toxic and less environmentally friendly solvents in industrial processes .

Results and Outcomes

The adoption of these green solvents has led to more sustainable industrial practices, with reduced environmental impact and improved safety profiles .

Environmental Applications: Catalysis and Purification

Summary of Application

2-Aminonicotinoyl chloride is involved in environmental applications, particularly in catalysis for purification processes .

Methods of Application

The chloride is used in the synthesis of catalysts that facilitate the breakdown of pollutants, improving the efficiency of environmental purification systems .

Results and Outcomes

These catalysts have shown effectiveness in removing contaminants from air and water, contributing to cleaner environments and better public health outcomes .

Propiedades

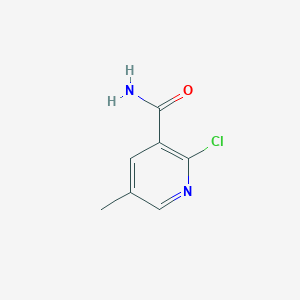

IUPAC Name |

2-aminopyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5(10)4-2-1-3-9-6(4)8/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAKONFFCSERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499565 | |

| Record name | 2-Aminopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminonicotinoyl chloride | |

CAS RN |

342614-83-9 | |

| Record name | 2-Aminopyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

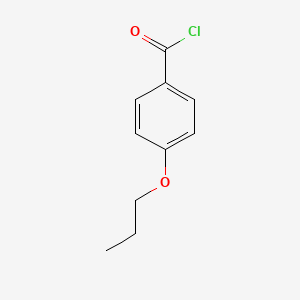

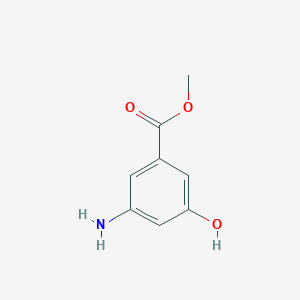

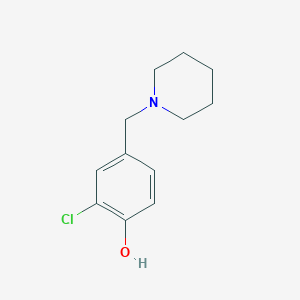

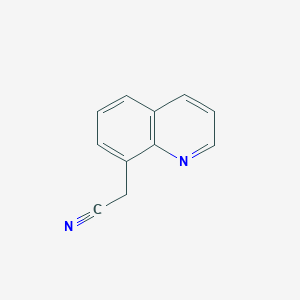

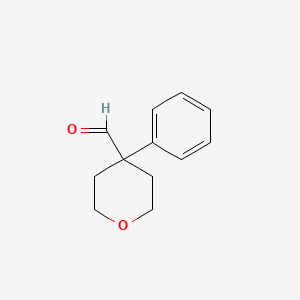

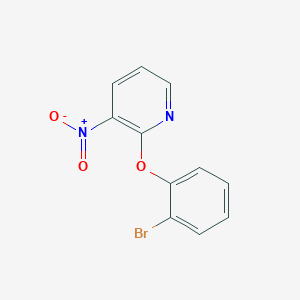

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)